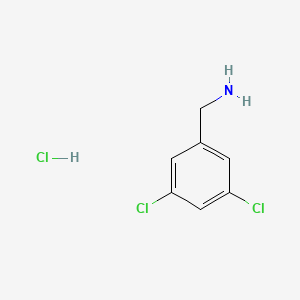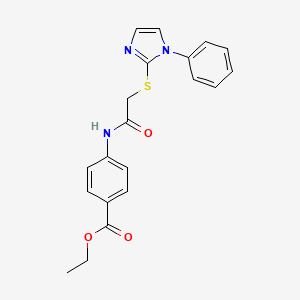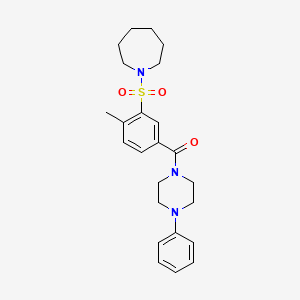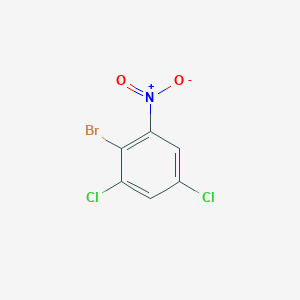![molecular formula C20H17NO4S B2651370 3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900015-25-0](/img/structure/B2651370.png)
3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a phenoxy group, and a phenylpropanoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid typically involves multiple steps:
Formation of the Phenylpropanoyl Intermediate: The synthesis begins with the preparation of 3-phenylpropanoic acid, which is then converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂).
Amidation Reaction: The acyl chloride is reacted with 4-aminophenol to form the amide linkage, resulting in 4-[(3-phenylpropanoyl)amino]phenol.
Etherification: The phenolic hydroxyl group of 4-[(3-phenylpropanoyl)amino]phenol is then reacted with 2-chlorothiophene-3-carboxylic acid under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The phenoxy and thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, or other peroxides under acidic or basic conditions.
Reduction: LiAlH₄ or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents under controlled temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Conversion of the amide group to an amine.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.
科学的研究の応用
Chemistry
In organic synthesis, 3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for a wide range of chemical modifications.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery efforts.
Industry
In material science, the compound’s unique properties could be exploited in the development of new materials with specific electronic or optical characteristics.
作用機序
The mechanism by which 3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific proteins or enzymes, thereby modulating their activity. The phenylpropanoyl and thiophene moieties could interact with hydrophobic pockets in proteins, while the carboxylic acid group might form hydrogen bonds with amino acid residues.
類似化合物との比較
Similar Compounds
3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-furancarboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-pyridinecarboxylic acid: Contains a pyridine ring, which may alter its electronic properties and reactivity.
Uniqueness
The presence of the thiophene ring in 3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid imparts unique electronic properties, making it distinct from its analogs with furan or pyridine rings. This uniqueness can influence its reactivity and interactions in both chemical and biological contexts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
3-[4-(3-phenylpropanoylamino)phenoxy]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c22-18(11-6-14-4-2-1-3-5-14)21-15-7-9-16(10-8-15)25-17-12-13-26-19(17)20(23)24/h1-5,7-10,12-13H,6,11H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRUQPRUIDDFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-sulfonamide](/img/structure/B2651290.png)
![N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2651291.png)
![2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2651292.png)



![2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2651301.png)
![2-[3-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2651302.png)
![3-[(3-bromopyridin-4-yl)oxy]-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2651305.png)
![1-(3-Amino-2-hydroxypropyl)-3-methyl-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2651306.png)
![2-[(2-Chloroacetyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2651307.png)
![2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B2651308.png)

